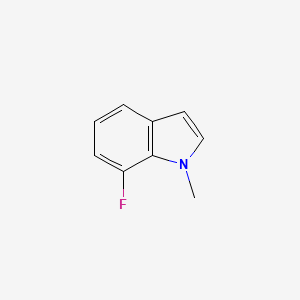
7-Fluoro-1-methyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Fluoro-1-methyl-1H-indole is a fluorinated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1-methyl-1H-indole typically involves the fluorination of indole derivatives. One common method is the electrophilic fluorination of N-acylindole using reagents like trifluoromethyl hypofluorite (CF3OF) or Selectfluor. For instance, the reaction of 1-formyl-2-methylindole with trifluoromethyl hypofluorite can yield 2-methyl-3-fluoroindole .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions: 7-Fluoro-1-methyl-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Nucleophilic Addition: The presence of the fluorine atom can influence nucleophilic addition reactions.
Common Reagents and Conditions:
Electrophilic Fluorination: Reagents like trifluoromethyl hypofluorite and Selectfluor are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed: The major products formed from these reactions include various fluorinated indole derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
7-Fluoro-1-methyl-1H-indole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and dyestuffs.
Mecanismo De Acción
The mechanism of action of 7-Fluoro-1-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to various receptors, influencing biological activities. For example, fluorinated indole derivatives have shown inhibitory activity against influenza A virus and other pathogens by targeting viral enzymes and proteins .
Comparación Con Compuestos Similares
7-Fluoroindole: A closely related compound with similar fluorination but without the methyl group.
1-Methylindole: Lacks the fluorine atom but has the methyl group at the 1st position.
5-Fluoro-1-methyl-1H-indole: Another fluorinated indole derivative with the fluorine atom at the 5th position.
Uniqueness: 7-Fluoro-1-methyl-1H-indole stands out due to the combined presence of the fluorine atom and the methyl group, which enhances its chemical stability and biological activity. This unique combination makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C9H8FN |
|---|---|
Peso molecular |
149.16 g/mol |
Nombre IUPAC |
7-fluoro-1-methylindole |
InChI |
InChI=1S/C9H8FN/c1-11-6-5-7-3-2-4-8(10)9(7)11/h2-6H,1H3 |
Clave InChI |
VAAIRJKWBIYNSN-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC2=C1C(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S)-5-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13025303.png)
![3-(Fluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid](/img/structure/B13025311.png)
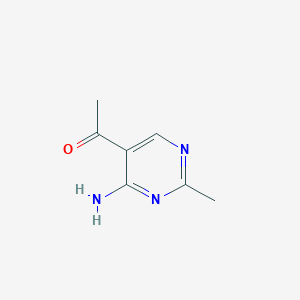
![(R)-7-Azaspiro[3.5]nonan-1-amine](/img/structure/B13025318.png)
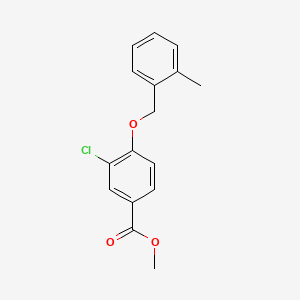
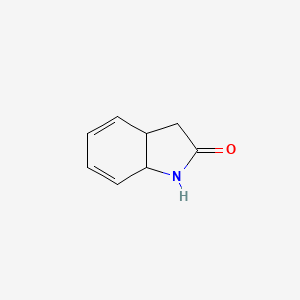
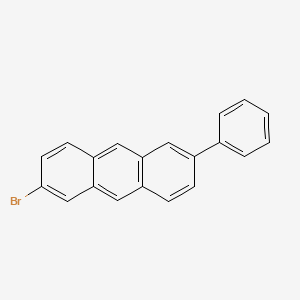
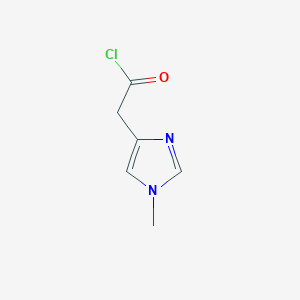
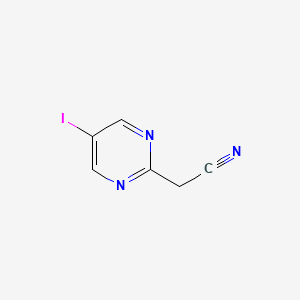
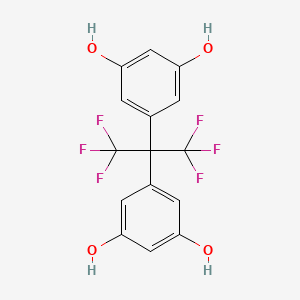
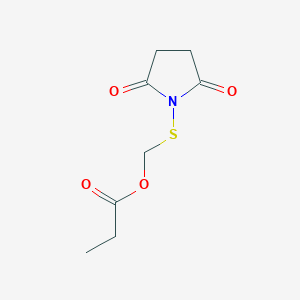
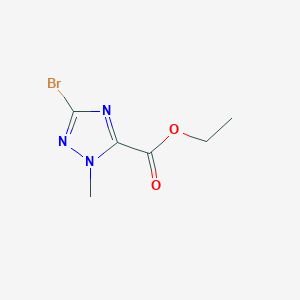
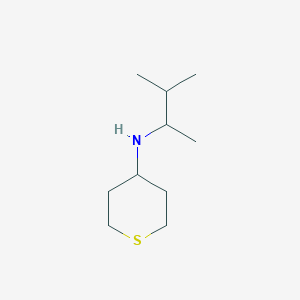
![1-[6,7-Bis(difluoromethoxy)naphthalen-2-yl]-2-methylpropan-1-one](/img/structure/B13025387.png)
